BenchChemオンラインストアへようこそ!

Beta-Amyloid (1-13), mouse, rat

Alzheimer's disease metal-binding domain species-specific aggregation

Beta-Amyloid (1-13), mouse, rat (sequence: DAEFGHDSGFEVR; MW: 1465.5 Da) is a synthetic 13-amino-acid peptide corresponding to the N-terminal region of the amyloid-β protein found in Mus musculus and Rattus norvegicus. Unlike the human Aβ N-terminal fragment (DAEFRHDSGYEVH), the rodent sequence carries three amino acid substitutions—Arg5Gly, Tyr10Phe, and His13Arg—that fundamentally alter metal coordination, aggregation behavior, and neurotoxicity profiles.

Molecular Formula
Molecular Weight 1465.5
Cat. No. B1578807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (1-13), mouse, rat
Molecular Weight1465.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-13), Mouse, Rat: Species-Specific N-Terminal Fragment for Alzheimer's Research


Beta-Amyloid (1-13), mouse, rat (sequence: DAEFGHDSGFEVR; MW: 1465.5 Da) is a synthetic 13-amino-acid peptide corresponding to the N-terminal region of the amyloid-β protein found in Mus musculus and Rattus norvegicus [1]. Unlike the human Aβ N-terminal fragment (DAEFRHDSGYEVH), the rodent sequence carries three amino acid substitutions—Arg5Gly, Tyr10Phe, and His13Arg—that fundamentally alter metal coordination, aggregation behavior, and neurotoxicity profiles [2]. This fragment is employed as a species-matched control in mass spectrometry-based Aβ isoform profiling, as a tool for investigating N-terminal domain functions independent of the aggregation-prone C-terminal region, and as a substrate in insulin-degrading enzyme (IDE) activity assays .

Why Rodent Beta-Amyloid (1-13) Cannot Be Interchanged with Human or Other Aβ N-Terminal Fragments


Substituting rodent Aβ(1-13) with the homologous human Aβ(1-13) fragment introduces three critical sequence mismatches that propagate into fundamentally divergent experimental outcomes. The His13Arg substitution alone eliminates a histidine residue that is essential for Zn²⁺- and Cu²⁺-induced aggregation of the human peptide, as demonstrated by site-directed mutagenesis and immobilized metal ion affinity chromatography [1]. NMR and ITC studies of the metal-binding domain (residues 1–16) reveal that rat Aβ coordinates Zn²⁺ exclusively via His-6 and His-14 with a binding stoichiometry of 0.60 and Ka of 1.53 × 10⁴ M⁻¹, whereas the human peptide engages three histidines (His-6, His-13, His-14) and adopts a dimer orientation that facilitates further oligomerization [2]. These molecular differences translate into measurable biophysical consequences: rodent Aβ assembles faster but forms smaller, less neurotoxic aggregates than human Aβ, and shows distinct translocation behavior through nanopores [3]. Consequently, any assay probing metal-dependent aggregation, antibody epitope recognition within residues 1–13, or species-specific proteolytic processing demands the authentic rodent sequence rather than a human-sequence proxy.

Quantitative Differentiation Evidence: Beta-Amyloid (1-13), Mouse, Rat vs. Closest Analogs


Rodent vs. Human Aβ N-Terminus: Three Sequence Substitutions That Abolish Metal-Dependent Aggregation

The mouse/rat Aβ(1-13) sequence (DAEFGHDSGFEVR) differs from human Aβ(1-13) (DAEFRHDSGYEVH) at three positions: Arg5→Gly, Tyr10→Phe, and His13→Arg [1]. Among these, the His13Arg substitution is experimentally proven to be the single most critical determinant of differential Zn²⁺-induced aggregation behavior between species. Using synthetic Aβ(1-28) peptides with single-residue swaps, Liu et al. demonstrated by circular dichroism spectroscopy, sedimentation assays, and immobilized metal ion affinity chromatography that replacement of His-13 with Arg alone recapitulates the rat phenotype of markedly reduced zinc binding and aggregation [2]. This establishes that rodent Aβ(1-13), which contains Arg at position 13, is functionally non-equivalent to human Aβ(1-13) and cannot serve as a surrogate in metal-binding studies.

Alzheimer's disease metal-binding domain species-specific aggregation N-terminal sequence

Zinc Coordination Stoichiometry and Affinity: Rat Aβ(1-16) vs. Human Aβ(1-16)

ITC measurements at 25°C in 50 mM Tris buffer (pH 7.3) reveal that rat Aβ(1-16) binds Zn²⁺ with a stoichiometry (N) of 0.60 ± 0.06, an affinity constant (Ka) of 1.53 × 10⁴ M⁻¹, and binding enthalpy (ΔH) of −4.8 kcal M⁻¹ [1]. In contrast, human Aβ(1-16) binds Zn²⁺ with a stoichiometry of approximately 0.5 (consistent with dimer formation) and an apparent Kd of approximately 10⁻⁴ M (corresponding to Ka ≈ 1 × 10⁴ M⁻¹) [2]. Critically, the zinc coordination sites differ: rat Aβ(1-16) uses only His-6 and His-14 (both peptide chains contribute these residues to a single Zn²⁺ ion), whereas human Aβ(1-16) coordinates Zn²⁺ via His-6, His-13, and His-14, with the C-tails of the dimer oriented to permit further oligomerization [1]. The H6A and H14A alanine mutants of rat Aβ(1-16) show no detectable zinc binding, confirming the exclusive role of these two histidines [1].

zinc binding isothermal titration calorimetry metal coordination dimerization

Nanopore-Based Discrimination of Rodent vs. Human Aβ N-Terminal Fragments

Using aerolysin nanopore single-molecule detection, Chen et al. (2024) directly compared human Aβ1-15 and rodent Aβ1-15 translocation behavior. Rodent Aβ1-15 exhibited a lower blocking frequency and lower energy barrier during nanopore passage than human Aβ1-15, enabling unambiguous discrimination of the two species [1]. Upon addition of sulfate ions (K₂SO₄, a simplified glycosaminoglycan model), the capture frequency of human Aβ1-15 was reduced by 25%, whereas rodent Aβ1-15 capture frequency decreased by 59%—a 2.4-fold greater reduction [1]. Furthermore, sulfate addition caused the dwell time of human Aβ1-15 to increase by 14%, while rodent Aβ1-15 dwell time decreased by 7%, indicating opposite conformational responses to GAG-mimetic interactions [1]. Molecular dynamics simulations attributed these differences to distinct binding modes and interaction strengths with sulfate ions arising from the three amino acid substitutions [1].

nanopore sensing single-molecule detection Aβ fragment analysis species discrimination

Species-Specific Assembly Kinetics and Neurotoxicity: Mouse Aβ42 vs. Rat Aβ42 vs. Human Aβ42

Roychaudhuri et al. (2015) systematically compared the biophysical and biological properties of full-length Aβ42 from humans, mice (Mus musculus), and rats (Octodon degus). All three peptides undergo statistical coil→β-sheet transitions, oligomerization, and fibril formation, but with a striking inverse correlation between aggregation rate and aggregate size [1]. The rank order of assembly rate was mouse > rat > human Aβ42, whereas the rank order of neurotoxicity of freshly prepared assemblies was human Aβ42 > mouse ≈ rat [1]. The brush-tailed rat Octodon degus, which carries only one of the three rodent substitutions (His13Arg), develops AD-like pathology, implicating His-13 as a pivotal residue for neuroprotection [1]. Although this study employed full-length Aβ42, the differential aggregation and toxicity profiles are driven by the same three N-terminal substitutions present in the Aβ(1-13) rodent fragment [1].

amyloid assembly kinetics neurotoxicity species comparison oligomerization

IDE-Mediated Degradation: Aβ(1-13) as a Physiologically Relevant Major Fragment in Rodent Brain

In a 2025 study investigating Aβ elimination across the blood-brain barrier in rats, Aβ(1-13) and Aβ(1-14) were identified as major fragments produced by insulin-degrading enzyme (IDE)-mediated degradation of Aβ(1-40) [1]. The IDE-selective inhibitor Ii1 suppressed [¹²⁵I]Aβ(1-40) elimination with an IC₅₀ of 9.96 µM and a maximum inhibitory effect of 69.4%, confirming IDE as a dominant clearance pathway [1]. Critically, exogenously administered Aβ(1-13) and Aβ(1-14) fragments did not significantly inhibit [¹²⁵I]Aβ(1-40) elimination, demonstrating that these N-terminal fragments, once cleaved, do not compete for the BBB transport mechanism [1]. This establishes rodent Aβ(1-13) as an authentic physiological degradation product requiring the correct rodent sequence for accurate quantification in IDE activity assays and Aβ clearance studies.

insulin-degrading enzyme Aβ clearance blood-brain barrier proteolytic fragment

Procurement-Relevant Application Scenarios for Beta-Amyloid (1-13), Mouse, Rat


Species-Matched Internal Standard for Mass Spectrometry-Based Aβ Isoform Quantification in Rodent CSF and Brain

In LC-MS/MS methods for Aβ isoform profiling in rodent cerebrospinal fluid or brain homogenates, rodent Aβ(1-13) (DAEFGHDSGFEVR) serves as a species-authentic reference standard that matches the endogenous rodent peptide. Using human-sequence Aβ(1-13) as a surrogate would introduce a 23% sequence mismatch and yield inaccurate retention time, ionization efficiency, and fragmentation pattern data. The rodent peptide's distinct m/z (1465.5 Da) and unique MS/MS transitions enable unambiguous identification separate from human Aβ isoforms [1].

Zinc- and Copper-Binding Studies in Rodent Alzheimer's Disease Models Requiring the Authentic N-Terminal Metal-Binding Domain

For experiments investigating metal-ion-dependent Aβ aggregation or metal chelator screening in rodent model contexts, rodent Aβ(1-13) or its extended form Aβ(1-16) is mandatory. The His13Arg substitution eliminates one of three histidine coordination sites, resulting in a two-histidine (His-6, His-14) zinc-binding motif with altered dimer geometry that hinders oligomerization [1]. Human Aβ(1-13), retaining His-13, would produce artefactual metal-induced aggregation not observed with the rodent sequence. ITC parameters for Zn²⁺ binding to rat Aβ(1-16) are: N = 0.60, Ka = 1.53 × 10⁴ M⁻¹, ΔH = −4.8 kcal M⁻¹ [1].

IDE Activity and Aβ Clearance Assays Using Authentic Rodent Degradation Products

Aβ(1-13) has been experimentally confirmed as a major IDE-generated fragment from Aβ(1-40) degradation in rat brain, and it does not compete for blood-brain barrier transport of full-length Aβ [1]. Researchers quantifying IDE activity or screening IDE modulators in rodent systems should use rodent-sequence Aβ(1-13) as a reference standard or substrate to ensure physiologically relevant results. The human-sequence fragment would not represent the endogenous rodent cleavage product and could confound kinetic measurements [1].

Antibody Epitope Mapping and Validation for Rodent-Specific Aβ N-Terminal Immunoassays

Many therapeutic and diagnostic anti-Aβ antibodies (e.g., aducanumab, lecanemab, donanemab) target epitopes within the N-terminal region (residues 1–13) [1]. Because the rodent sequence differs at three positions within this epitope window, antibodies raised against human Aβ(1-13) may exhibit altered affinity or specificity toward the rodent peptide. Rodent Aβ(1-13) enables rigorous epitope mapping and cross-reactivity testing to validate antibody specificity for rodent model studies, preventing false-negative or false-positive results when applying human-specific antibodies to rodent tissues [1].

Quote Request

Request a Quote for Beta-Amyloid (1-13), mouse, rat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.